molecular formula C10H11NO6 B1337607 2,3,4-Trimethoxy-6-nitrobenzaldehyde CAS No. 52978-83-3

2,3,4-Trimethoxy-6-nitrobenzaldehyde

Cat. No.: B1337607
CAS No.: 52978-83-3
M. Wt: 241.2 g/mol
InChI Key: BARDBXITMSPPQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3,4-Trimethoxy-6-nitrobenzaldehyde typically involves the following steps :

    Methylation of Gallic Acid: Gallic acid is used as a starting material and is methylated using dimethyl sulfate in the presence of sodium hydroxide to form 1,2,3-trimethoxybenzene.

    Formylation Reaction: The intermediate 1,2,3-trimethoxybenzene undergoes a formylation reaction with a Vilsmeier-Haack reagent to yield 2,3,4-trimethoxybenzaldehyde.

    Nitration: The final step involves the nitration of 2,3,4-trimethoxybenzaldehyde to produce this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process ensures that the product purity is above 99% and the total yield reaches approximately 73% .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethoxy-6-nitrobenzaldehyde undergoes various chemical reactions, including :

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 2,3,4-Trimethoxy-6-aminobenzaldehyde.

    Oxidation: 2,3,4-Trimethoxy-6-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4-Trimethoxy-6-nitrobenzaldehyde has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes and pigments due to its electrophilic nature.

Mechanism of Action

The mechanism of action of 2,3,4-Trimethoxy-6-nitrobenzaldehyde involves its electrophilic nature due to the presence of methoxy and nitro groups . These groups make the compound highly reactive, allowing it to participate in various chemical reactions. The methoxy groups increase the electron density on the aromatic ring, enhancing its reactivity towards nucleophiles. The nitro group, being an electron-withdrawing group, further increases the compound’s electrophilicity .

Properties

IUPAC Name

2,3,4-trimethoxy-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-15-8-4-7(11(13)14)6(5-12)9(16-2)10(8)17-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARDBXITMSPPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40488308
Record name 2,3,4-Trimethoxy-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52978-83-3
Record name 2,3,4-Trimethoxy-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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